REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][C:10]([O:13][CH2:14][CH2:15][CH3:16])=[CH:9][C:5]=1[C:6](O)=[O:7])([O-:3])=[O:2].C[N:18](C=O)C>O=S(Cl)Cl>[N+:1]([C:4]1[CH:12]=[CH:11][C:10]([O:13][CH2:14][CH2:15][CH3:16])=[CH:9][C:5]=1[C:6]([NH2:18])=[O:7])([O-:3])=[O:2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 65° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
SOCl2 was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in anhydrous CH2Cl2 (10 mL)
|
Type
|
ADDITION
|
Details
|
which was added to NH3—H2O (28%) dropwise
|
Type
|
WAIT
|
Details
|
After 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the precipitate was collected
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)N)C=C(C=C1)OCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |